molecular formula C6H11N3O B6598023 2-amino-2-cyano-N-(propan-2-yl)acetamide CAS No. 943843-28-5

2-amino-2-cyano-N-(propan-2-yl)acetamide

Cat. No. B6598023
CAS RN: 943843-28-5
M. Wt: 141.17 g/mol
InChI Key: AHAXVIFRWMORNJ-UHFFFAOYSA-N
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Description

2-Amino-2-cyano-N-(propan-2-yl)acetamide, more commonly known as Acetanilide, is an organic compound belonging to the family of amides. It is a white, crystalline solid that is used in a variety of applications, including as a precursor to a number of pharmaceutical drugs and as a reagent in organic synthesis. Acetanilide has a wide range of applications in the scientific research community, including synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of Acetanilide is not yet fully understood. However, it is known that Acetanilide acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition by Acetanilide leads to an increase in the levels of acetylcholine in the body. This increase in acetylcholine can have a variety of effects, including increased alertness, improved cognitive function, and increased muscle strength.
Biochemical and Physiological Effects
The biochemical and physiological effects of Acetanilide are still being studied. However, it has been found to have a number of beneficial effects on the body. Acetanilide has been found to act as an antioxidant, preventing the oxidation of lipids and proteins in the body. It has also been found to have anti-inflammatory properties, and to be effective in treating depression and anxiety. Additionally, Acetanilide has been found to have a beneficial effect on the immune system, and to be effective in treating pain.

Advantages and Limitations for Lab Experiments

The use of Acetanilide in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and can be used in a wide range of experiments. Additionally, Acetanilide is highly soluble in both water and organic solvents, making it easy to work with in the laboratory. However, there are also some limitations to using Acetanilide in laboratory experiments. For example, it is not very stable and has a tendency to decompose over time. Additionally, it has a low solubility in some solvents, making it difficult to work with in certain experiments.

Future Directions

The potential future directions for Acetanilide are numerous. It could be used in the development of more effective pharmaceuticals, as well as in the development of new organic synthesis methods. Additionally, Acetanilide could be used in the study of enzyme kinetics and the mechanisms of organic reactions. Finally, Acetanilide could be used in the development of new drugs that have anti-inflammatory, antioxidant, and immunomodulatory effects.

Synthesis Methods

The synthesis of Acetanilide is a relatively simple process that can be accomplished in a few steps. The starting materials are aniline, acetic acid, and a catalyst such as sulfuric acid. The aniline and acetic acid are first heated together in the presence of the catalyst, forming a reaction mixture. The mixture is then cooled and the product, Acetanilide, is isolated.

Scientific Research Applications

Acetanilide is used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a probe for the study of enzyme kinetics. Acetanilide has also been used as a model compound for studying the mechanisms of organic reactions, as well as in the study of the effects of drugs on the human body.

properties

IUPAC Name

2-amino-2-cyano-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)9-6(10)5(8)3-7/h4-5H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAXVIFRWMORNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697168
Record name 3-Nitrilo-N-propan-2-ylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyano-N-isopropyl-acetamide

CAS RN

943843-28-5
Record name 2-Amino-2-cyano-N-(1-methylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943843-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrilo-N-propan-2-ylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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